Bis(4-hydroxyphenyl)methanol
Overview
Description
Bis(4-hydroxyphenyl)methanol is a diarylmethane.
Scientific Research Applications
Chemical Synthesis and Catalytic Reactions
Bis(4-hydroxyphenyl)methanol derivatives have been utilized in various chemical synthesis and catalytic reactions. One notable application is the transformation of Bis(4-methoxyphenyl)methanol through Lewis-Acid-Catalyzed reactions with (Diarylmethylene)cyclopropanes, resulting in the production of polysubstituted cyclopentenes along with methylenecyclobutanes and dienes as minor products under mild conditions (Yao, Shi & Shi, 2009). Additionally, Bis(4-tert-butylphenyl)aminoxyl, derived from the oxidation of Bis(4-tert-butylphenyl)hydroxylamine, showcases catalytic properties in various chemical transformations (Golubev & Sen', 2013).
Electrochemical Applications
In the electrochemical domain, Bis(trifluoromethylsulfonyl)imide anion, a derivative, has been used to generate a radical electrocatalyst on a platinum electrode under anaerobic conditions. This catalyst effectively promotes the electrooxidation of methanol to form methoxyl radical, indicating its potential in fuel cell applications (Tang et al., 2016).
Membrane Technology and Fuel Cells
In the field of membrane technology and fuel cells, copoly(arylene ether sulfone)s containing methoxyphenyl groups, derived from Bis(4-fluorophenyl)sulfone, have shown promising results. These materials exhibit high proton conductivities and low methanol permeabilities, making them suitable for proton exchange membranes in fuel cell applications (Wang et al., 2012). Similarly, Fluorene-Based Poly(arylene ether sulfone)s containing clustered flexible pendant sulfonic acids, synthesized from a bisphenol monomer, have demonstrated high proton conductivity and lower methanol permeabilities, indicating their potential as polymer electrolyte membrane materials (Wang et al., 2011).
Fluorophores and Optical Sensors
In the realm of optical sensors and fluorophores, hydroxy-substituted cruciforms derived from this compound have been synthesized and utilized in the creation of a sensor array. The response of this array, based on excited-state proton transfer to amines, showcases the compound's potential in detecting amines in various solvents (McGrier et al., 2008).
Properties
IUPAC Name |
4-[hydroxy-(4-hydroxyphenyl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJXBNFIKRPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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